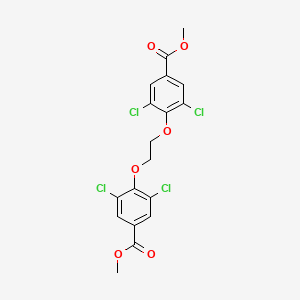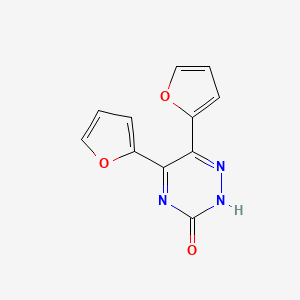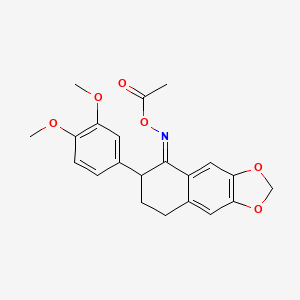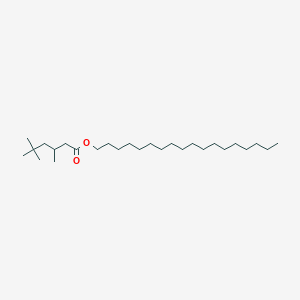
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate is a complex organic compound with the molecular formula C57H108O8. It is known for its unique structure, which includes multiple ester linkages and long alkyl chains. This compound is often used in various industrial applications due to its chemical stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate typically involves esterification reactions. One common method is the reaction of pentaerythritol with isotridecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Breaking down the ester linkages in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form carboxylic acids.
Reduction: Reducing agents can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Isotridecanoic acid and pentaerythritol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the formulation of lipid-based drug carriers.
Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics for its emollient properties.
Wirkmechanismus
The mechanism by which 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentaerythritol tetravalerate
- Pentaerythritol tetrapentanoate
- 2,2-Bis((valeryloxy)methyl)-1,3-propanediol divalerate
Uniqueness
Compared to similar compounds, 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate stands out due to its longer alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting performance and resistance to environmental factors.
Eigenschaften
CAS-Nummer |
93803-90-8 |
|---|---|
Molekularformel |
C57H108O8 |
Molekulargewicht |
921.5 g/mol |
IUPAC-Name |
[3-(11-methyldodecanoyloxy)-2,2-bis(11-methyldodecanoyloxymethyl)propyl] 11-methyldodecanoate |
InChI |
InChI=1S/C57H108O8/c1-49(2)37-29-21-13-9-17-25-33-41-53(58)62-45-57(46-63-54(59)42-34-26-18-10-14-22-30-38-50(3)4,47-64-55(60)43-35-27-19-11-15-23-31-39-51(5)6)48-65-56(61)44-36-28-20-12-16-24-32-40-52(7)8/h49-52H,9-48H2,1-8H3 |
InChI-Schlüssel |
TXDUWSQJCVVNGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCC(C)C)COC(=O)CCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















